3-Cyano-5-nitrobenzotrifluoride
Overview
Description
3-Cyano-5-nitrobenzotrifluoride is an organic compound with the molecular formula C8H3F3N2O2. It is typically found as bright yellow crystals and has a melting point of approximately 84-86°C . This compound is relatively stable at room temperature but can be oxidized by strong oxidants such as nitric acid . It is widely used as an intermediate in the synthesis of pesticides, pharmaceuticals, and dyes .
Preparation Methods
3-Cyano-5-nitrobenzotrifluoride is usually prepared through a series of reactions involving fluorination, nitration, and cyanation of aromatic compounds . One common synthetic route involves the nitration of 3-bromo-4-cyanobenzotrifluoride using alkali metal cyanide and a catalytic amount of cuprous cyanide . The reaction conditions and steps can vary depending on the specific synthetic route chosen .
Chemical Reactions Analysis
3-Cyano-5-nitrobenzotrifluoride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized by strong oxidants such as nitric acid.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions, such as the replacement of the nitro group with other functional groups.
Common reagents used in these reactions include molecular chlorine, metal salts, and sulfur compounds . Major products formed from these reactions include chlorinated derivatives and other substituted benzotrifluorides .
Scientific Research Applications
3-Cyano-5-nitrobenzotrifluoride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pesticides and dyes.
Biology: The compound is used in the preparation of antibacterial and anti-tumor drugs.
Medicine: It is utilized in the development of pharmaceuticals with potential therapeutic effects.
Industry: The compound is employed in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyano-5-nitrobenzotrifluoride involves its interaction with molecular targets and pathways within biological systems. The compound can exert its effects through various mechanisms, including the inhibition of specific enzymes or receptors. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
3-Cyano-5-nitrobenzotrifluoride can be compared with other similar compounds, such as:
3-Nitro-5-(trifluoromethyl)benzonitrile: This compound shares a similar structure but differs in the position of the nitro and cyano groups.
4-Cyano-3-nitrobenzotrifluoride: Another similar compound with different substitution patterns.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for various specialized applications .
Properties
IUPAC Name |
3-nitro-5-(trifluoromethyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F3N2O2/c9-8(10,11)6-1-5(4-12)2-7(3-6)13(14)15/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQINZQIPFZWKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)[N+](=O)[O-])C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10444032 | |
Record name | 3-Cyano-5-nitrobenzotrifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10444032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20566-80-7 | |
Record name | 3-Cyano-5-nitrobenzotrifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10444032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Cyano-5-nitrobenzotrifluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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